[2-methoxy-4-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenyl] 3-bromobenzoate
Description
The compound [2-methoxy-4-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenyl] 3-bromobenzoate (molecular formula: C22H19BrN2O5S; average mass: 503.367 g/mol) features a sulfonylhydrazone backbone linked to a 3-bromobenzoate ester and a 2-methoxyphenyl group . Its structure is characterized by:
Properties
Molecular Formula |
C22H19BrN2O5S |
|---|---|
Molecular Weight |
503.4 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenyl] 3-bromobenzoate |
InChI |
InChI=1S/C22H19BrN2O5S/c1-15-6-9-19(10-7-15)31(27,28)25-24-14-16-8-11-20(21(12-16)29-2)30-22(26)17-4-3-5-18(23)13-17/h3-14,25H,1-2H3/b24-14+ |
InChI Key |
KINHICXGSHTDBY-ZVHZXABRSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)Br)OC |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)Br)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-methoxy-4-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenyl] 3-bromobenzoate typically involves multiple steps:
Formation of the Hydrazone Intermediate: The initial step involves the reaction of 4-methylbenzenesulfonylhydrazine with 2-methoxy-4-formylphenyl to form the hydrazone intermediate. This reaction is usually carried out in the presence of an acid catalyst under reflux conditions.
Esterification: The hydrazone intermediate is then reacted with 3-bromobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the final ester product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can target the sulfonylhydrazinylidene moiety, potentially converting it to corresponding amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Formation of 2-methoxy-4-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenyl 3-bromobenzoic acid.
Reduction: Formation of 2-methoxy-4-[(E)-[(4-methylphenyl)sulfonylamino]methyl]phenyl 3-bromobenzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthetic Intermediates: The compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
Biological Probes: It can be used as a probe to study enzyme interactions and metabolic pathways due to its unique structural features.
Medicine
Drug Development:
Industry
Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism by which [2-methoxy-4-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenyl] 3-bromobenzoate exerts its effects involves interactions with specific molecular targets. The sulfonylhydrazinylidene moiety can interact with enzymes and receptors, modulating their activity. The bromobenzoate ester can facilitate binding to hydrophobic pockets in proteins, influencing their function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in the Hydrazone and Ester Moieties
Table 1: Structural and Molecular Comparisons
Key Structural and Functional Differences
Dichlorobenzoate derivatives (e.g., ) introduce steric and electronic effects that may alter binding interactions in biological systems.
Lipophilicity and Solubility: The naphthyloxyacetyl-substituted compound () has higher lipophilicity due to the bulky naphthalene group, which could improve membrane permeability but reduce aqueous solubility.
Stereochemical and Conformational Impact :
Research Implications and Limitations
- Synthetic Challenges : The introduction of bulky groups (e.g., naphthyl) requires optimized coupling conditions to prevent steric hindrance .
- Data Gaps: Limited experimental data on melting points, solubility, and biological activity restrict comprehensive comparisons. Predicted CCS values () provide preliminary insights but require validation.
- Crystallographic Tools : Programs like SHELXL and ORTEP-3 () are critical for resolving stereochemical details, yet structural reports for these analogs remain sparse.
Biological Activity
The compound [2-methoxy-4-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenyl] 3-bromobenzoate, also known by its chemical formula , is a hydrazone derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, particularly focusing on its antioxidant, antimicrobial, and anti-inflammatory properties.
Chemical Structure
The structural formula of the compound can be represented as follows:
- Molecular Formula :
- SMILES Notation :
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)OC
Synthesis
The synthesis of this compound typically involves the condensation reaction between appropriate hydrazine derivatives and substituted benzaldehydes. The reaction conditions often include the use of solvents such as ethanol or methanol under reflux, followed by purification through recrystallization.
Antioxidant Activity
Research has shown that hydrazone derivatives exhibit significant antioxidant properties. For instance, compounds similar to this compound have been tested using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. The results indicate that these compounds can scavenge free radicals effectively, with varying degrees of efficacy depending on their structural modifications.
| Compound | EC50 (ppm) |
|---|---|
| Hydrazone A | 10.46 |
| Hydrazone B | 12.30 |
| Hydrazone C | 8.75 |
Antimicrobial Activity
The antimicrobial activity of this compound has been evaluated against various bacterial strains. In vitro studies have shown promising results against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Klebsiella pneumoniae | 25 |
The compound's activity is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit enzymatic functions critical for bacterial survival.
Anti-inflammatory Activity
Hydrazone derivatives have also been studied for their anti-inflammatory properties. The inhibition of cyclooxygenase (COX) enzymes is a common mechanism through which these compounds exert their effects. Preliminary studies indicate that this compound displays selective COX-2 inhibition, making it a candidate for further investigation in inflammatory disease models.
| Compound | COX-2 Inhibition IC50 (µM) |
|---|---|
| Test Compound | 0.15 |
| Indomethacin | 0.10 |
Case Studies
Recent studies have highlighted the potential of hydrazone derivatives in therapeutic applications:
- Antioxidant Efficacy : A study demonstrated that modifications in the hydrazone structure significantly enhanced its antioxidant capacity compared to traditional antioxidants.
- Antimicrobial Screening : A series of hydrazones were screened for antibacterial activity, revealing that those with electron-withdrawing groups exhibited increased potency against resistant strains of bacteria.
- Inflammation Models : In vivo studies using animal models showed that administration of these compounds resulted in reduced inflammation markers, suggesting their utility in treating chronic inflammatory conditions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
